molecular formula C17H20N2O2S2 B2658067 (Z)-3-cyclopentyl-5-(((2-ethoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one CAS No. 881569-13-7

(Z)-3-cyclopentyl-5-(((2-ethoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2658067
CAS No.: 881569-13-7
M. Wt: 348.48
InChI Key: VYJHSRWTBCRLPV-PTNGSMBKSA-N
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Description

The compound “(Z)-3-cyclopentyl-5-(((2-ethoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one” is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with sulfur and nitrogen atoms . They are known for their wide range of biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and any conformational isomers that may exist.


Chemical Reactions Analysis

Thiazolidinones can undergo a variety of chemical reactions, depending on the substituents present. They can act as ligands in coordination chemistry , and can also undergo various organic reactions such as substitutions and additions .

Scientific Research Applications

Crystal Structure and Computational Studies

The crystal structure and theoretical investigations of (Z)-3-cyclopentyl-5-(((2-ethoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one derivatives have been extensively studied. For example, (Z)-5-(4-Chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one was characterized through X-ray single crystal diffraction and NMR spectra, alongside theoretical studies using HF and DFT levels of theory. These studies reveal significant insights into the molecular geometry, intra- and intermolecular contacts, and the non-planarity of the structure, showcasing its potential in various scientific applications (Khelloul et al., 2016).

Reactions and Biological Activities

5-(Ethoxymethylene)thiazolidine-2,4-dione derivatives exhibit remarkable chemical reactivity, forming products with potential antibacterial and antifungal properties. This highlights their relevance in the development of new antimicrobial agents (Ead et al., 1987).

Supramolecular Structures

Investigations into the supramolecular structures of (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones reveal complex hydrogen-bonded arrangements. These studies provide valuable information for the design of molecular assemblies and materials with specific properties (Delgado et al., 2005).

Synthetic Applications and Inhibitor Studies

The microwave-assisted synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives has shown potential as GSK-3 inhibitors, indicating applications in therapeutic drug development. This underscores the compound's relevance in medicinal chemistry and drug design (Kamila & Biehl, 2012).

Antimicrobial Synthesis Approaches

New approaches in synthesizing thiazoles and their fused derivatives with antimicrobial activities have been explored. These methodologies open avenues for creating compounds with enhanced antimicrobial efficacy, further emphasizing the compound's utility in addressing resistance issues in microbial infections (Wardkhan et al., 2008).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Thiazolidinones have been found to have various biological activities, including antimicrobial, antiviral, and anticancer activities . The exact mechanism of action would depend on the specific biological target of the compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and reactivity. Detailed safety data would typically be determined through experimental testing and is often available in material safety data sheets .

Future Directions

Thiazolidinones are an active area of research in medicinal chemistry due to their wide range of biological activities . Future research could involve the synthesis of new thiazolidinone derivatives, testing their biological activity, and investigating their mechanisms of action.

Properties

IUPAC Name

3-cyclopentyl-5-[(2-ethoxyphenyl)iminomethyl]-4-hydroxy-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c1-2-21-14-10-6-5-9-13(14)18-11-15-16(20)19(17(22)23-15)12-7-3-4-8-12/h5-6,9-12,20H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARXYQHFQOTCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N=CC2=C(N(C(=S)S2)C3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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